2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
Description
2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a thiophene-based ester derivative characterized by a 5-methylthiophene-2-carboxylate core linked to a 2-(ethyl(phenyl)amino)-2-oxoethyl group.
Properties
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-17(13-7-5-4-6-8-13)15(18)11-20-16(19)14-10-9-12(2)21-14/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKVNHUBQPJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including 2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of various reagents and conditions to achieve the desired thiophene derivatives. Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different substituted thiophene derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thiophene derivatives, including 2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism of action depends on the specific structure and functional groups present in the thiophene derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide and Ester Groups
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
Key Observations :
- Methoxy substitution (CAS 380176-35-2) introduces electron-donating effects, which may stabilize the molecule against oxidative degradation .
- Replacement of thiophene with furan (CAS 86879-84-7) alters aromatic interactions and metabolic stability due to furan’s reduced aromaticity compared to thiophene .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The ethyl(phenyl)amino group increases LogP by ~2.3 compared to the amino derivative (CAS 453515-34-9), suggesting better lipid bilayer penetration but reduced aqueous solubility .
- Chlorophenyl substituents (e.g., CAS 113395-53-2) further elevate LogP, making such compounds candidates for CNS-targeting therapies .
Biological Activity
Overview
2-(Ethyl(phenyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a thiophene derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes an ethyl(phenyl)amino group and a carboxylate moiety. Its potential applications span across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities.
- IUPAC Name : [2-(N-ethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Molecular Formula : C16H17NO3S
- CAS Number : 1794845-17-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study :
In a study examining the compound's effect on breast cancer cells, it was found that it reduced cell viability significantly, with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , making it a candidate for treating conditions characterized by chronic inflammation. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings :
A study reported that treatment with this compound reduced inflammation markers in a mouse model of arthritis, suggesting its potential use as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of thiophene derivatives has been well-documented. This compound showed moderate activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These results indicate that the compound could be explored further for its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The ethoxy group enhances its binding affinity to enzymes and receptors involved in various biological pathways.
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes, disrupting metabolic pathways essential for tumor growth.
- Receptor Modulation : It modulates receptor activity related to inflammatory responses, thereby reducing the production of inflammatory mediators.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 12 |
| Compound B | Structure B | Anti-inflammatory | 20 |
| This compound | Structure | Anticancer, Anti-inflammatory | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
